6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an imidazo[2,1-b]thiazole core with a fluorophenyl and pyridin-2-ylmethyl substituent, making it a versatile scaffold for drug development and other scientific applications.
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The wide range of applications in medicinal chemistry of imidazo[1,2-a]pyridines suggests that they may interact with multiple biochemical pathways .
Result of Action
A series of 6-(4-fluorophenyl)-5- (2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives have been described to have in vitro antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated imidazo[2,1-b]thiazole intermediate.
Attachment of the Pyridin-2-ylmethyl Group: This step typically involves a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is introduced to the imidazo[2,1-b]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazo[2,1-b]thiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring.
Thiazole Derivatives: Compounds with a thiazole ring that may have different substituents compared to the imidazo[2,1-b]thiazole core.
Uniqueness
6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is unique due to its specific combination of a fluorophenyl group and a pyridin-2-ylmethyl group attached to the imidazo[2,1-b]thiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c19-13-6-4-12(5-7-13)15-10-23-16(11-25-18(23)22-15)17(24)21-9-14-3-1-2-8-20-14/h1-8,10-11H,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCDJXZZJHPJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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